molecular formula C24H22N2O2S B2585214 1-(4-methylphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899740-02-4

1-(4-methylphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2585214
CAS No.: 899740-02-4
M. Wt: 402.51
InChI Key: GPWPVINVGCETOZ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that features a pyrrolo[1,2-a]pyrazine core substituted with a 4-methylphenyl group and a naphthalene-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Methylphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the Naphthalene-2-Sulfonyl Group: This could be done via sulfonylation reactions using naphthalene-2-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-2-(naphthalene-2-sulfonyl)-1H-pyrrole
  • 1-(4-methylphenyl)-2-(naphthalene-2-sulfonyl)-1H-pyrazole
  • 1-(4-methylphenyl)-2-(naphthalene-2-sulfonyl)-1H-indole

Uniqueness

1-(4-methylphenyl)-2-(naphthalene-2-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is unique due to its fused ring structure, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1-(4-methylphenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-18-8-10-20(11-9-18)24-23-7-4-14-25(23)15-16-26(24)29(27,28)22-13-12-19-5-2-3-6-21(19)17-22/h2-14,17,24H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWPVINVGCETOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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